Acetylcysteine calcium

Description

Properties

CAS No. |

7546-23-8 |

|---|---|

Molecular Formula |

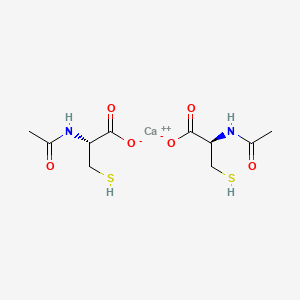

C10H16CaN2O6S2 |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

calcium;(2R)-2-acetamido-3-sulfanylpropanoate |

InChI |

InChI=1S/2C5H9NO3S.Ca/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1 |

InChI Key |

JTCRUDPZQHUMDE-SCGRZTRASA-L |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Ca+2] |

Canonical SMILES |

CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Acetylcysteine Calcium

Approaches to Acetylcysteine Calcium Synthesis

The production of this compound primarily involves the synthesis of N-acetylcysteine followed by a salt formation reaction. Methodologies are continually being refined to improve yield, purity, and environmental sustainability.

Neutralization Reactions for Calcium Salt Formation

The formation of this compound is achieved through a standard acid-base neutralization reaction. N-acetylcysteine, possessing a carboxylic acid group, acts as the acid, while a calcium-containing base, such as calcium hydroxide (B78521) (Ca(OH)₂), provides the cation.

In this reaction, two molecules of N-acetylcysteine react with one molecule of calcium hydroxide in an aqueous solution. The acidic proton from the carboxyl group of each NAC molecule is transferred to the hydroxide ions from the calcium hydroxide, forming water. The resulting N-acetylcysteinate anions and the calcium cation (Ca²⁺) then associate to form the salt, this compound. This process can also make the molecule more hydrophobic.

Table 1: Neutralization Reaction for this compound

| Reactants | Products | Reaction Type |

|---|---|---|

| 2 N-acetylcysteine (C₅H₉NO₃S) | 1 this compound ((C₅H₈NO₃S)₂Ca) | Acid-Base Neutralization |

| 1 Calcium Hydroxide (Ca(OH)₂) | 2 Water (H₂O) |

Advanced Synthetic Optimization and Yield Enhancement

Optimizing the synthesis of the precursor, N-acetylcysteine, is critical for the efficient production of its calcium salt. Traditional synthesis involves the direct acetylation of L-cysteine using acetic anhydride. uomustansiriyah.edu.iquomustansiriyah.edu.iq However, recent advancements have focused on developing more efficient, high-yield methods.

Table 2: Comparison of Synthetic Methods for N-Acetylcysteine

| Method | Description | Reported Yield | Key Advantages |

|---|---|---|---|

| Traditional Acetylation | Direct acetylation of L-cysteine with acetic anhydride. uomustansiriyah.edu.iquomustansiriyah.edu.iq | Variable | Simple, well-established procedure. |

| Novel Single-Batch Method | Utilizes a peptide-making route in a single batch. mdpi.comresearchgate.net | Up to 94% | High yield, potentially more efficient for large-scale production. mdpi.com |

Green Chemistry Principles in this compound Production

The application of green chemistry principles to pharmaceutical synthesis aims to reduce environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency. jddhs.comnih.govmdpi.com In the context of this compound production, these principles can be applied at various stages.

Key areas for implementing green chemistry include:

Use of Safer Solvents: Traditional organic solvents contribute to pollution. Green chemistry promotes the use of safer alternatives like water or bio-based solvents, or even solvent-free reactions. jddhs.com

Renewable Feedstocks: The synthesis of the precursor, L-cysteine, can be derived from sustainable, renewable sources.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can reduce energy consumption and reaction times. jddhs.com

Waste Reduction: High-yield reactions, like the single-batch method for NAC, minimize the generation of byproducts and waste, aligning with the green chemistry goal of atom economy. mdpi.comnih.gov

Derivatization Strategies for Acetylcysteine Analogues

To improve the physicochemical properties of N-acetylcysteine, such as its bioavailability, researchers in preclinical studies explore various derivatization strategies. These modifications aim to create analogues that can be more effectively utilized in biological systems.

Prodrug Development (Preclinical Focus)

N-acetylcysteine itself can be considered a prodrug of L-cysteine. nih.govnih.gov However, its own limitations, such as poor bioavailability, have prompted the development of other NAC prodrugs. nih.govresearchgate.net The primary goal is to modify the NAC molecule to enhance its absorption and ability to penetrate cell membranes.

Strategies often involve modifying the carboxylic acid group to increase lipophilicity:

Esterification: Converting the carboxylic acid to an ester, such as in N-acetylcysteine ethyl ester (NACET), can drastically increase the molecule's lipophilicity and improve its pharmacokinetic profile. bluelight.orgunisi.it Preclinical studies in rats have shown that NACET is rapidly absorbed and can significantly increase glutathione (B108866) (GSH) content in various tissues, including the brain. bluelight.org

Amidation: Neutralizing the carboxylic group by forming an amide, as in N-acetylcysteine amide (NACA), also increases lipophilicity and enhances its ability to cross cellular membranes. researchgate.netbluelight.org This allows for administration at lower doses compared to NAC. researchgate.net

Thioester Prodrugs: Masking the thiol group through the formation of a thioester has been explored to create odorless prodrugs with enhanced bioavailability. nih.gov

These modifications are designed to create a molecule that remains intact until it reaches its target, where it is then metabolized to release the active N-acetylcysteine.

Conjugation for Targeted Delivery Systems (Preclinical Focus)

Conjugating N-acetylcysteine to larger molecules or nanoparticles is a preclinical strategy to develop targeted delivery systems. This approach aims to deliver NAC to specific sites of action, potentially increasing its efficacy while minimizing systemic exposure.

Examples of conjugation strategies from preclinical research include:

Polymer Conjugates: NAC has been covalently attached to polymers like chitosan (B1678972) and poly(lactic-co-glycolic acid) (PLGA). nih.govnih.gov A chitosan-NAC conjugate demonstrated significantly improved mucoadhesive properties in preclinical tests, suggesting its potential for formulations that require prolonged contact with mucosal surfaces. nih.gov

Nanoparticle Loading: While not a direct chemical conjugation of the NAC molecule itself, incorporating NAC into delivery systems like PLGA electrospun nanofibers allows for localized and sustained release. mdpi.com This is particularly explored for applications like neural tissue engineering. mdpi.com

Specific Molecule Conjugation: In other preclinical research, NAC has been conjugated to molecules like phenethyl isothiocyanate (PEITC-NAC) to investigate its effects in human lung cells. aacrjournals.org

These conjugation and delivery systems are designed to overcome the limitations of NAC by controlling its release and directing it to specific tissues or cells. mdpi.com

Structural Elucidation and Advanced Chemical Characterization of this compound

The definitive identification and characterization of this compound rely on a suite of advanced analytical techniques. These methods provide detailed information about the molecule's structure, crystalline form, and stability, which are critical for its application.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of acetylcysteine and its salt forms. Each technique provides unique insights into the compound's chemical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) NMR spectroscopy is used to identify the hydrogen atoms within the acetylcysteine molecule. The chemical shifts in an NMR spectrum correspond to the different chemical environments of these protons. For N-acetylcysteine, typical signals are observed for the methyl (CH₃), methylene (B1212753) (CH₂), and alpha-carbon (CH) protons mdpi.com. In an aqueous solution, the spectrum shows a triplet for the methyl protons around 1.98 ppm, a triplet for the methylene protons at approximately 2.90 ppm, and a triplet for the alpha-carbon proton at about 4.54 ppm mdpi.com.

Formation of the calcium salt from the carboxylic acid would primarily affect the electronic environment around the carboxyl group. This would likely cause a shift in the signal of the adjacent alpha-carbon proton (CH). The exchange of the acidic proton for a calcium ion would also be evident.

Table 1: ¹H NMR Spectral Data for N-Acetylcysteine

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| CH₃ (acetyl group) | ~1.98 | Triplet |

| CH₂ (beta-carbon) | ~2.90 | Triplet |

| CH (alpha-carbon) | ~4.54 | Triplet |

Data is for the parent compound N-acetylcysteine in an aqueous solvent and serves as a reference. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of N-acetylcysteine shows characteristic absorption bands corresponding to its functional groups scielo.brresearchgate.net. Key peaks include a broad O-H stretching band for the carboxylic acid, an N-H stretching band, a sharp S-H stretching band, and a strong C=O stretching band for the carbonyl groups in the amide and carboxylic acid researchgate.netopensciencepublications.com.

Upon formation of this compound, the most significant change in the FTIR spectrum would be observed in the region of the carboxylic acid vibrations. The broad O-H stretching band (typically around 3000 cm⁻¹) would disappear and be replaced by characteristic absorption bands for the carboxylate anion (COO⁻), specifically the asymmetric and symmetric stretching vibrations. The S-H stretching peak, responsible for the compound's characteristic odor, would remain scielo.br.

Table 2: Key FTIR Absorption Bands for N-Acetylcysteine

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (amide) | Stretching | ~3370 - 3390 |

| S-H (thiol) | Stretching | ~2545 - 2549 |

| C=O (carboxylic acid) | Stretching | ~1713 - 1720 |

| C=O (amide I) | Stretching | ~1585 |

| N-H (amide II) | Bending | ~1529 |

Data represents the parent compound N-acetylcysteine. scielo.brresearchgate.net

Mass Spectrometry (MS) Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with positive electrospray ionization, N-acetylcysteine is detected by monitoring specific mass transitions nih.gov. The transition of the parent ion to a specific fragment ion allows for highly selective and sensitive quantification nih.govresearchgate.net. For N-acetylcysteine, a common mass transition pair is from a mass-to-charge ratio (m/z) of 164 to 122 nih.gov. When analyzing this compound, the mass spectrometer would typically still detect the acetylcysteine molecule (or its protonated form) separately from the calcium ion, confirming the molecular weight of the active component.

Crystallographic Studies of this compound

X-ray crystallography is an experimental science used to determine the precise three-dimensional arrangement of atoms in a crystalline solid wikipedia.orglibretexts.org. By diffracting a beam of X-rays off a single crystal, researchers can generate a diffraction pattern that, through mathematical analysis, reveals the electron density and thus the positions of atoms and the chemical bonds between them wikipedia.org. This technique is fundamental for understanding the structure of pharmaceutical materials, as the crystal structure influences properties like stability and solubility mdpi.com.

While specific crystallographic data for this compound are not widely available in the surveyed literature, studies on the parent compound, N-acetylcysteine, have been performed. These studies have revealed that N-acetylcysteine can exist in different crystalline forms, known as polymorphs.

The formation of a salt, such as this compound, involves the replacement of the acidic proton of the carboxyl group with a calcium ion (Ca²⁺). This introduces strong ionic interactions between the negatively charged carboxylate groups of two acetylcysteine molecules and the positively charged calcium ion. This bonding would fundamentally alter the crystal packing arrangement compared to the free acid form of N-acetylcysteine. The resulting crystal lattice would be an ionic lattice, with a structure dictated by the coordination of the calcium ions with the carboxylate and potentially other functional groups of the acetylcysteine anions. This structure would be significantly different from the crystal structure of N-acetylcysteine, which is governed by hydrogen bonding and other intermolecular forces.

Thermal and Physicochemical Stability of this compound Formulations

The stability of acetylcysteine is a critical factor in the formulation of pharmaceutical products. Acetylcysteine is susceptible to degradation, primarily through oxidation googleapis.com. The main degradation product is its dimer, N,N'-diacetylcystine (DAC), which forms via the oxidation of the thiol (-SH) groups of two acetylcysteine molecules nih.govmdpi.com. The stability of acetylcysteine solutions is influenced by factors such as temperature, pH, and exposure to oxygen googleapis.comnih.gov.

Studies have shown that the stability of acetylcysteine solutions is significantly better under refrigerated conditions compared to room temperature. In one study, a 20% acetylcysteine solution repackaged in oral syringes retained over 98% of its initial concentration after six months when refrigerated, whereas at room temperature, it retained 95% nih.gov. Another study on a flavored oral formulation found that refrigerated samples retained 96.7% of their initial concentration after 35 days, compared to 92.5% for samples stored at room temperature nih.gov.

Table 3: Chemical Stability of Acetylcysteine Solutions Under Different Storage Conditions

| Formulation | Storage Condition | Duration | Remaining Concentration (%) | Reference |

| 20% Solution in Oral Syringes | Refrigerated | 6 months | >98% | nih.gov |

| 20% Solution in Oral Syringes | Room Temperature | 3 months | 99% | nih.gov |

| 20% Solution in Oral Syringes | Room Temperature | 6 months | 95% | nih.gov |

| 86.5 mg/mL Flavored Solution | Refrigerated (3-5°C) | 35 days | 96.7% | nih.gov |

| 86.5 mg/mL Flavored Solution | Room Temperature (23-25°C) | 35 days | 92.5% | nih.gov |

| 60 mg/mL in PVC Bags | Room Temperature (25°C) | 72 hours | >90% | nih.gov |

Molecular and Cellular Pharmacodynamics of Acetylcysteine Calcium

Mechanisms of Redox Modulation and Antioxidant Action

Acetylcysteine (NAC) is a derivative of the amino acid L-cysteine and operates as a potent modulator of the cellular redox state. nih.gov Its antioxidant capabilities are not monolithic; rather, they are exerted through several interconnected mechanisms, including the support of endogenous antioxidant systems, direct neutralization of reactive species, and regulation of genetic antioxidant programs.

The primary antioxidant action of acetylcysteine is indirect, serving as an efficient precursor for the synthesis of glutathione (B108866) (GSH). nih.govtandfonline.com Once inside the cell, NAC is deacetylated to yield cysteine. nih.govnih.gov Cysteine is a crucial and rate-limiting substrate for the enzyme glutamate-cysteine ligase, which catalyzes the first step in the synthesis of GSH. nih.gov

Glutathione is the most abundant non-protein thiol in mammalian cells and a cornerstone of the cellular antioxidant defense system. nih.govnih.gov It directly neutralizes free radicals and is a critical cofactor for several antioxidant enzymes. tandfonline.com In conditions of oxidative stress where intracellular GSH levels are depleted, the administration of NAC can replenish these stores by providing the necessary cysteine precursor, thereby restoring the cell's antioxidant capacity. nih.govnih.gov This mechanism is fundamental to its protective effects against oxidative damage. nih.gov

However, the scavenging ability of NAC is not universal across all RONS. For instance, studies have indicated that NAC is not an effective scavenger of hydrogen peroxide (H2O2). mdpi.com Its direct action is more pronounced in conditions of significant cysteine and GSH depletion, where it can neutralize species like nitrogen dioxide (NO2) and hypochlorous acid (HOX). tandfonline.com This direct antioxidant activity, combined with its ability to break disulfide bonds in proteins, helps restore the pool of free thiols and maintain the cellular redox balance. tandfonline.com

Direct Scavenging Activity of Acetylcysteine

| Reactive Species | Scavenging Efficacy by NAC | Reference |

|---|---|---|

| Hydroxyl Radical (•OH) | Effective | nih.gov |

| Nitrogen Dioxide (NO₂) | Effective | tandfonline.com |

| Hypochlorous Acid (HOX) | Effective | tandfonline.com |

| Hydrogen Peroxide (H₂O₂) | Ineffective | mdpi.com |

Acetylcysteine exerts significant control over the expression of antioxidant genes through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a primary transcription factor that regulates a wide array of genes responsible for cytoprotection and antioxidant defense. nih.gov

Under normal conditions, Nrf2 is kept at low levels by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. mdpi.com Oxidative or electrophilic stress disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to stabilize and translocate to the nucleus. nih.gov NAC can facilitate this process, leading to the activation of Nrf2. nih.govmdpi.com Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of numerous protective proteins, including enzymes involved in GSH synthesis like glutamate-cysteine ligase. nih.govmdpi.com This action amplifies the cell's ability to counteract oxidative stress. nih.gov

Intracellular Calcium Signaling Modulation

Beyond its established role in redox biology, acetylcysteine also influences intracellular calcium ([Ca2+]i) signaling, a ubiquitous system that governs a vast range of cellular functions.

Research has demonstrated that acetylcysteine can induce an increase in the concentration of intracellular free calcium in a dose-dependent manner. nih.govnih.gov Studies in human neutrophils showed that NAC at concentrations from 1 µM to 1 mM led to a significant rise in [Ca2+]i. nih.gov This effect is primarily due to an influx of calcium from the extracellular environment, as the response is completely abolished in a calcium-free buffer. nih.govnih.gov

This modulation of cytosolic calcium levels suggests a potential impact on the calcium dynamics of organelles such as the endoplasmic reticulum and mitochondria. nih.gov These organelles are crucial for buffering cytosolic calcium and are integral to the spatial and temporal characteristics of calcium signals. nih.gov By promoting calcium influx, NAC may indirectly affect the calcium load and release mechanisms of these internal stores, thereby influencing a multitude of calcium-dependent cellular processes. nih.govmdpi.com

The NAC-induced increase in intracellular calcium is mediated through interactions with calcium channels on the plasma membrane. nih.gov The effect is significantly inhibited by broad-spectrum calcium channel blockers such as SKF96365 and ruthenium red. nih.govnih.gov Ruthenium red is known to inhibit channels like the Transient Receptor Potential Vanilloid (TRPV) family, while SKF96365 inhibits a variety of channels including TRP and low-voltage-activated T-type calcium channels. nih.gov This suggests that NAC's effect on calcium influx is dependent on the activity of one or more types of these channels. nih.gov

While direct interactions with specific channels like L-type or TRPM2 have not been fully elucidated for acetylcysteine, the inhibition by these general blockers points toward a mechanism involving the modulation of plasma membrane calcium-permeable channels. nih.gov This interaction underscores a distinct, non-redox-related pharmacological action of acetylcysteine that contributes to its broad biological effects.

Research Findings on NAC and Calcium Signaling

| Cell Type | Observation | Proposed Mechanism | Inhibitors Used | Reference |

|---|---|---|---|---|

| Human Neutrophils | Concentration-dependent increase in intracellular Ca²⁺ | Ca²⁺ influx from extracellular space | SKF96365, Ruthenium Red | nih.govnih.gov |

| Vascular Smooth Muscle Cells | Vasodilation associated with decreased intracellular Ca²⁺ | Effect on K-ATP channels and Na⁺/K⁺-ATPase activity | Not specified for Ca²⁺ | researchgate.net |

Calcium-Mediated Cellular Responses and Pathways

Acetylcysteine calcium, through the actions of its core component N-acetylcysteine (NAC), demonstrates the ability to modulate intracellular calcium ([Ca2+]i) signaling, a critical process in numerous cellular functions. Research has shown that NAC can induce an increase in [Ca2+]i in human neutrophils in a concentration-dependent manner. researchgate.netnih.gov This effect is primarily mediated by an influx of extracellular calcium, as the response is completely absent in calcium-free environments. researchgate.netnih.gov The mechanism of this calcium influx appears to be dependent on specific calcium channels, as it is effectively inhibited by channel blockers such as SKF96365 and ruthenium red. researchgate.netnih.gov

The modulation of calcium homeostasis by acetylcysteine is significant because intracellular calcium is a vital second messenger that regulates a wide array of neutrophil functions, including chemotaxis, degranulation, and the respiratory burst. nih.govkoreamed.org Studies have observed that NAC can have an additive effect on the [Ca2+]i increase induced by other stimuli, such as N-formyl-methionine-leucine-phenylalanine (fMLP), a potent chemoattractant for neutrophils. researchgate.netnih.govkoreamed.org This suggests that acetylcysteine may prime or enhance cellular responses to inflammatory signals by influencing calcium-dependent pathways. The antioxidant properties of NAC are also thought to contribute to its protective effects against alterations in calcium homeostasis induced by oxidative stress. mdpi.com

Anti-inflammatory and Immunomodulatory Pathways

Inhibition of NF-κB Signaling and Pro-inflammatory Cytokine Production

A cornerstone of the anti-inflammatory action of this compound is its ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway. nih.govnih.govresearchgate.net NF-κB is a critical transcription factor that orchestrates the expression of a multitude of genes involved in inflammation, including those for pro-inflammatory cytokines. researchgate.net Acetylcysteine has been shown to suppress the activation of NF-κB induced by various stimuli, most notably tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net

The mechanism of inhibition involves targeting key upstream kinases in the NF-κB pathway. Specifically, acetylcysteine can suppress the activity of IκB kinases (IKKα and IKKβ). nih.govresearchgate.net These kinases are responsible for phosphorylating the inhibitory protein IκB, which, in its unphosphorylated state, sequesters NF-κB in the cytoplasm. researchgate.net By inhibiting IKKs, acetylcysteine prevents the degradation of IκB, thereby blocking the nuclear translocation and subsequent transcriptional activity of NF-κB. nih.govresearchgate.net

This inhibition of NF-κB activation leads to a significant reduction in the production of several key pro-inflammatory cytokines. mdpi.com Research has demonstrated that acetylcysteine can decrease the expression and release of TNF-α, interleukin-6 (IL-6), and interleukin-8 (IL-8) in various cell types, including alveolar epithelial cells infected with respiratory viruses. nih.gov The ability of acetylcysteine to down-regulate these potent inflammatory mediators underscores its significant anti-inflammatory and immunomodulatory potential. mdpi.comnih.gov

Table 1: Effect of Acetylcysteine on Pro-inflammatory Cytokine Production

| Cytokine | Stimulus | Cell Type | Effect of Acetylcysteine |

|---|---|---|---|

| TNF-α | Viral Infection | Alveolar Epithelial Cells | Inhibition of expression and release nih.gov |

| IL-6 | Viral Infection | Alveolar Epithelial Cells | Inhibition of expression and release nih.gov |

| IL-8 | Viral Infection | Alveolar Epithelial Cells | Inhibition of expression and release nih.gov |

| IL-1β | LPS | Macrophages | Reduction mdpi.com |

Modulation of Inflammatory Cell Activation (e.g., Macrophages, Neutrophils, T-cells)

This compound exerts immunomodulatory effects by directly influencing the function of key inflammatory cells.

Macrophages: In vitro studies have shown that acetylcysteine can enhance the antifungal activity of peripheral blood monocytes from patients with chronic obstructive pulmonary disease (COPD), a phenomenon mediated by increased phagocytic activity. nih.gov However, the effects can be dose-dependent, and achieving concentrations in vivo that are capable of inducing macrophage activation remains a point of investigation. nih.gov

Neutrophils: Acetylcysteine has demonstrated the ability to modulate several neutrophil functions. It can inhibit the release of elastase and IL-8 from neutrophils, although this effect was observed at high concentrations in vitro. nih.gov Furthermore, prolonged in vivo administration has been shown to lower the fMLP-induced respiratory burst and chemotaxis in healthy volunteers. nih.gov Studies in experimental models of acute pancreatitis have found that acetylcysteine treatment significantly ameliorated defective neutrophil functions, including phagocytosis and chemotaxis. journalagent.com

T-cells: The antioxidant properties of acetylcysteine play a role in modulating T-cell responses. It can reduce oxidative stress and the subsequent DNA damage response that can lead to activation-induced cell death in T-cells following repetitive T-cell receptor (TCR) stimulation. nih.gov By preserving T-cell viability and function, acetylcysteine may enhance adaptive immune responses. nih.govsolongevity.com In some contexts, however, it can also impair the generation of primary immune responses by inhibiting the function of dendritic cells, which are crucial for T-cell activation. oup.com

Table 2: Summary of Acetylcysteine's Effects on Inflammatory Cell Functions

| Cell Type | Key Functions Affected | Observed Effect of Acetylcysteine |

|---|---|---|

| Macrophages | Phagocytosis, Antifungal Activity | Enhancement (in vitro) nih.gov |

| Neutrophils | Respiratory Burst, Chemotaxis, Elastase/IL-8 Release | Inhibition/Amelioration nih.govjournalagent.com |

| T-cells | Activation-Induced Cell Death, Proliferation | Reduction of cell death, potential enhancement of persistence nih.gov |

Impact on Matrix Metalloproteinases (MMPs) and Tissue Remodeling

This compound can influence tissue remodeling processes by modulating the activity of matrix metalloproteinases (MMPs). MMPs are a family of enzymes responsible for degrading components of the extracellular matrix, and their dysregulation is implicated in various pathological conditions involving inflammation and tissue destruction.

In the context of cardiac remodeling, studies have shown that acetylcysteine can inhibit the proliferation of cardiac fibroblasts and their synthesis of collagen, key events in the development of cardiac fibrosis. nih.gov This effect is linked to its ability to alleviate oxidative stress and inhibit the NF-κB signaling pathway, which can drive fibrotic processes. nih.gov By mitigating oxidative stress-mediated pathways, acetylcysteine helps to slow down pathological remodeling of heart tissue. nih.gov In bone metabolism, acetylcysteine has been found to suppress osteoclastogenesis (the formation of bone-resorbing cells) in inflammatory environments, thereby attenuating osteolysis, or bone breakdown. researchgate.net This action helps to restore the balance of bone remodeling. researchgate.net

Mechanisms of Mucolytic Action and Mucin Regulation

Disulfide Bond Reduction in Mucin Oligomers

The primary and most well-established mechanism of action for this compound as a mucolytic agent is its ability to directly break down the complex structure of mucus. nih.govtandfonline.comunimi.it Airway mucus is composed of high-molecular-weight glycoproteins called mucins, which are linked together by disulfide bonds (-S-S-). tandfonline.comunimi.it These cross-links are responsible for the high viscosity and gel-like properties of mucus. tandfonline.com

Acetylcysteine possesses a free sulfhydryl group (-SH) in its structure. researchgate.net This group acts as a potent reducing agent, capable of cleaving the disulfide bridges within the mucin polymer network. tandfonline.comunimi.it This chemical reaction breaks the large mucin oligomers into smaller, less cross-linked subunits. nih.govdovepress.com The depolymerization of the mucin network results in a significant reduction in the viscosity and elasticity of the mucus, making it easier to clear from the airways. nih.govtandfonline.comresearchgate.net This direct, physiochemical action on mucus structure is the foundation of its efficacy in conditions characterized by excessive or thickened mucus secretions. nih.govdovepress.com

Inhibition of Mucin Gene Expression and Goblet Cell Hyperplasia (e.g., MUC5AC, MUC5B)

Acetylcysteine has demonstrated notable effects on the regulation of mucin genes, specifically MUC5AC and MUC5B, which are critical components of airway mucus. nih.gov Research from a systematic review indicates that acetylcysteine exerts significant inhibitory effects on both the gene and protein expression of MUC5AC and MUC5B. nih.gov This mucoregulatory action is pivotal, as the overexpression of these mucins, particularly MUC5AC, is a hallmark of chronic respiratory conditions characterized by mucus hypersecretion. nih.govresearchgate.net

Table 1: Effects of Acetylcysteine on Mucin Production

| Target | Effect of Acetylcysteine | Outcome |

|---|---|---|

| MUC5AC Gene Expression | Inhibition | Reduced production of MUC5AC mucin |

| MUC5B Gene Expression | Inhibition | Reduced production of MUC5B mucin |

Other Cellular and Molecular Targets

Beyond its mucoregulatory functions, acetylcysteine actively modulates critical neurotransmitter and neurotrophic systems. It has been shown to influence glutamatergic transmission, a key pathway in the central nervous system. nih.govovid.comnih.gov A primary mechanism involves the cystine-glutamate antiporter, a system that exchanges intracellular glutamate (B1630785) for extracellular cystine. nih.govneiglobal.com By influencing this antiporter, acetylcysteine helps to restore the homeostasis of glutamatergic pathways. nih.gov The subsequent increase in extracellular glutamate can stimulate inhibitory metabotropic glutamate receptors, leading to a reduction in the synaptic release of glutamate. neiglobal.com

Furthermore, acetylcysteine provides neurotrophic support, indicating its role in pathways that promote neuronal survival and growth. nih.govovid.com Its ability to modulate these neurotropic and glutamatergic systems has made it a subject of extensive research in neuropsychiatric and neurodegenerative disorders. nih.gov

Acetylcysteine has been found to interact with key signaling pathways involved in cell growth and proliferation, including the Epidermal Growth Factor Receptor (EGFR) pathway. Research conducted on invasive oral cancer cell lines that overexpress EGFR has shown that treatment with acetylcysteine suppresses cell growth. researchgate.netnih.gov This effect is accompanied by a decrease in the activation of EGFR and its downstream signaling component, Akt, through reduced phosphorylation. researchgate.netnih.gov These findings suggest that the growth-inhibitory function of acetylcysteine in this context is mediated through its modulation of the EGFR/Akt signaling pathway. nih.gov

Acetylcysteine possesses significant metal-chelating properties, which are attributed to its molecular structure containing both a thiol and a carboxyl group. nih.gov This characteristic enables it to form complexes with metal ions, a function that is utilized in the treatment of acute poisoning from heavy metals such as mercury, cadmium, and arsenic. nih.gov

Its interaction extends to essential trace elements. In vitro studies have demonstrated that acetylcysteine treatment can lower the cellular concentrations of copper and zinc. nih.govresearchgate.net Similarly, chronic administration in animal models resulted in decreased levels of copper and zinc in the liver and spleen. nih.govresearchgate.net However, the clinical relevance of this interaction with essential minerals during typical oral use appears limited. A study involving healthy human volunteers who received oral acetylcysteine for two weeks found no significant alterations in the plasma levels or urinary excretion of several key trace metals, including calcium, magnesium, iron, zinc, and copper. nih.gov

Table 2: Summary of Acetylcysteine's Interaction with Trace Elements

| Element | Interaction Type | Observed Effect | Study Context |

|---|---|---|---|

| Heavy Metals (Hg, Cd, As) | Chelation | Used to treat acute poisoning | Clinical Application |

| Copper (Cu) | Chelation/Interaction | Reduced cellular concentration | In vitro & Animal Studies |

| Zinc (Zn) | Chelation/Interaction | Reduced cellular concentration | In vitro & Animal Studies |

| Calcium (Ca) | Interaction | No significant change in plasma levels/excretion | Human Oral Dosing Study nih.gov |

| Magnesium (Mg) | Interaction | No significant change in plasma levels/excretion | Human Oral Dosing Study nih.gov |

Preclinical Investigation and in Vitro / in Vivo Model Systems

In Vitro Cellular and Subcellular Models

In vitro models provide a controlled environment to dissect the specific molecular and cellular effects of acetylcysteine. These systems have been instrumental in understanding its fundamental biological activities, particularly its roles as an antioxidant and an anti-inflammatory agent.

Cell culture systems are foundational tools for exploring the mechanisms of acetylcysteine. By isolating specific cell types, researchers can observe the direct effects of the compound on cellular pathways.

Immune Cells: In human neutrophils, N-acetylcysteine (NAC) has been shown to induce an increase in intracellular calcium concentration ([Ca²⁺]i) in a concentration-dependent manner, suggesting a role in modulating immune cell signaling. nih.govnih.gov This effect occurs through calcium influx and is implicated in various neutrophil functions, including chemotaxis, respiratory burst, and degranulation. nih.govresearchgate.net Studies on macrophages have demonstrated that NAC can reduce inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α), under oxidative stress conditions. mdpi.com Furthermore, NAC has been observed to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor in the inflammatory response, in Jurkat T cells and human bronchial epithelial cells. mdpi.com

Neuronal Cells: The neuroprotective effects of acetylcysteine are often linked to its ability to replenish glutathione (B108866) (GSH), a major cellular antioxidant. nih.govnih.gov In cultured primary astrocytes and neurons, the uptake of cysteine, the deacetylated form of NAC, is critical for GSH synthesis. nih.gov Studies using neuronal cell models have shown that by boosting GSH levels, NAC can protect against oxidative damage and cell death induced by neurotoxic agents. nih.gov

Epithelial Cells: In models using intestinal and retinal pigment epithelial cells, NAC has been shown to promote cell survival and proliferation. mdpi.com Its antioxidant properties help protect these cells from damage caused by reactive oxygen species (ROS). In human bronchial epithelial cells, NAC was effective in reducing the activation of NF-κB, thereby mitigating the inflammatory response. mdpi.com

Other Cell Types: The effects of NAC have been explored in a variety of other cell types. In dental pulp stromal cells, NAC protects against apoptosis and aids in differentiation. frontiersin.org It also shows protective effects in fibroblasts, adipose-tissue-derived stem cells, and corneal endothelial cells by promoting survival and proliferation. mdpi.com In vascular smooth muscle cells, NAC has been found to reduce calcification and cell death. nih.gov

Three-dimensional (3D) culture systems, including organoids, offer a more physiologically relevant model compared to traditional 2D cell cultures by mimicking the complex architecture and cell-cell interactions of native tissues. nih.govfrontiersin.orgnews-medical.net These "mini-organs" can be generated from stem cells or tissue fragments and are valuable for studying disease progression and drug metabolism. nih.govnih.gov

While specific studies focusing solely on acetylcysteine calcium in organoid models are emerging, the methodology provides a powerful platform for future research. For instance, intestinal crypt organoids have been successfully used to model intestinal drug metabolism and toxicity. nih.gov Such models could be employed to investigate the metabolism of acetylcysteine in the gut epithelium and its effects on intestinal inflammation or barrier function in a more complex, tissue-like context. Similarly, kidney organoids generated from induced pluripotent stem cells (iPSCs) are used for drug discovery and could be applied to study the compound's effects on renal tissue. youtube.com

High-throughput screening (HTS) allows for the rapid testing of large chemical libraries to identify compounds that modulate a specific biological target or pathway. genome.gov Quantitative HTS (qHTS) further refines this process by generating concentration-response curves for thousands of compounds in a single experiment, providing detailed pharmacological data from the primary screen. genome.gov

While acetylcysteine is a well-established compound rather than a novel discovery from HTS, these methodologies are relevant for identifying new applications or understanding its activity profile more comprehensively. For instance, HTS assays designed to detect antioxidants or inhibitors of specific inflammatory pathways would likely identify the biological activities characteristic of acetylcysteine. nih.gov The compound can also serve as a positive control or benchmark in such screens due to its well-documented antioxidant properties. nih.gov

In Vivo Animal Models for Efficacy and Systemic Studies

In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and pharmacokinetic profile of a compound in a whole living organism. Rodent models, primarily rats and mice, are commonly used for these preclinical studies.

Pharmacokinetic studies describe the journey of a drug through the body. N-acetylcysteine exhibits relatively low oral bioavailability due to significant first-pass metabolism in the gut and liver. wikipedia.org After oral administration, NAC is deacetylated to cysteine, which can then be used for the synthesis of glutathione. nih.gov The majority of the compound is metabolized, with inorganic sulfate (B86663) being a major excretory product. nih.gov

| Parameter | Species | Value | Route of Administration |

|---|---|---|---|

| Oral Bioavailability | Human | 6-10% | Oral |

| Oral Bioavailability (Total NAC) | Human | 9.1% | Oral |

| Oral Bioavailability | Cat | 19.3 ± 4.4% | Oral |

| Volume of Distribution (Vd) | Human | 0.47 L/kg | Intravenous |

| Terminal Half-life (t½) | Human | 5.6 hours (Adults) | Intravenous |

| Terminal Half-life (t½) | Human | 6.25 hours | Oral |

| Elimination Half-life (t½) | Cat | 0.78 ± 0.16 hours | Intravenous |

| Protein Binding | Human | ~50% (at 4 hours) | Oral |

| Renal Clearance | Human | 0.190 - 0.211 L/h/kg | Intravenous |

Acetylcysteine has been evaluated in a multitude of animal models, demonstrating efficacy across conditions primarily driven by oxidative stress and inflammation.

Oxidative Stress Models: In dysferlin-deficient mice, a model for muscular dystrophy, dietary supplementation with NAC reduced markers of oxidative damage such as lipid peroxidation and protein carbonyls in skeletal muscle. nih.gov In a rat model of cardiac hypertrophy, NAC administration restored myocardial levels of total glutathione, reduced oxidative stress markers, and attenuated interstitial fibrosis. karger.com

Inflammation Models: In a rat model of fracture-induced lung injury, NAC treatment attenuated the influx of inflammatory cells and reduced protein leakage into the lungs. nih.govresearchgate.net Studies in rats have also shown that NAC can reduce elevated serum levels of inflammatory biomarkers like TNF-α and IL-6 in sepsis and carrageenan-induced paw edema models. mdpi.comnih.gov

Neurodegeneration Models: In a rat model of Alzheimer's disease induced by colchicine, treatment with NAC reversed cognitive loss and neuronal degeneration. mdpi.comresearchgate.net It also minimized the intraneuronal accumulation of tau, a hallmark of the disease. mdpi.comresearchgate.net In a mouse model exhibiting chronic neuronal oxidative stress relevant to Parkinson's disease (EAAC1-/- mice), long-term administration of NAC prevented the age-dependent loss of dopaminergic neurons in the substantia nigra and reduced markers of oxidative stress. nih.gov

Lung Disease Models: In a mouse model of silicosis, NAC treatment markedly reduced crystalline silica-induced pulmonary injury and ameliorated lung fibrosis and inflammation. researchgate.net It was found to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, while enhancing the activities of antioxidant enzymes like glutathione peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD). researchgate.net In aging mice with chronic lung oxidative stress, NAC decreased markers of damage and cell senescence, protecting from lung emphysema. nih.gov

| Disease Model | Animal | Key Findings | Measured Parameters |

|---|---|---|---|

| Dysferlinopathy (Muscular Dystrophy) | Mouse | Reduced oxidative stress and improved grip strength. | Lipid peroxidation, protein carbonyls, SOD/catalase activity. nih.gov |

| Aortic Stenosis (Cardiac Hypertrophy) | Rat | Restored myocardial glutathione and reduced oxidative stress. | Lipid hydroperoxides, glutathione levels, interstitial fibrosis. karger.com |

| Fracture-Induced Lung Injury | Rat | Attenuated lung injury. | Myeloperoxidase (MPO) levels, bronchoalveolar lavage (BAL) protein. nih.govresearchgate.net |

| Carrageenan-Induced Paw Edema | Rat | Reduced edema and levels of inflammatory markers. | Paw volume, serum TNF-α, Nitric Oxide Synthase (NOS). nih.gov |

| Alzheimer's Disease (colchicine-induced) | Rat | Reversed cognitive loss and neuronal degeneration. | Passive avoidance test, Nissl staining, tau immunohistochemistry. mdpi.comresearchgate.net |

| Parkinson's-like Neurodegeneration (EAAC1-/-) | Mouse | Prevented loss of dopaminergic neurons. | Neuron count (substantia nigra), nitrotyrosine formation. nih.gov |

| Silicosis (Pulmonary Fibrosis) | Mouse | Ameliorated pulmonary fibrosis and inflammation. | H&E/Masson staining, MDA levels, GSH-Px/SOD activity. researchgate.net |

| Chronic Lung Oxidative Stress (JunD-deficient) | Mouse | Decreased lung cell senescence and emphysema. | Oxidative damage markers, senescent-cell counts. nih.gov |

Ex Vivo Tissue and Organ Perfusion Analysis

Ex vivo models, which involve the study of tissues or organs outside the living body, provide a valuable platform for investigating the direct effects of therapeutic agents on specific biological systems while maintaining their physiological complexity. Such models have been instrumental in elucidating the mechanisms of action of acetylcysteine, particularly in the context of respiratory and transplantation medicine.

One significant area of investigation has been the use of ex vivo lung perfusion (EVLP) systems to assess the protective effects of acetylcysteine against ischemia-reperfusion injury, a common complication in lung transplantation. In a study using a porcine model, donor lungs were treated with nebulized N-acetylcysteine (50 mg/kg) during a 2-hour EVLP period following 24 hours of cold storage. nih.gov The results demonstrated that this ex vivo treatment led to a trend toward better oxygenation throughout the subsequent reperfusion period after transplantation. nih.gov This improvement was associated with a reduction in the inflammatory response, as evidenced by decreased myeloperoxidase activity during EVLP and inhibited activation of nuclear factor-κB at the end of reperfusion. nih.gov These findings suggest that the antioxidant activity of N-acetylcysteine administered ex vivo can mitigate the inflammatory damage associated with ischemia-reperfusion injury in donor lungs. nih.gov

Furthermore, human isolated airways have been established as a valid ex vivo model for studying respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD). researchgate.net Research using such models has explored the impact of N-acetylcysteine on the pathophysiological processes of COPD exacerbations. In one study, isolated airways from COPD patients were incubated with lipopolysaccharide (LPS) to mimic an exacerbation in vivo. researchgate.net The study investigated the protective role of N-acetylcysteine in this model, focusing on its anti-inflammatory activity and its interaction with neurokinin A, a key mediator in airway inflammation. researchgate.net These ex vivo studies on human tissues offer superior translational value compared to animal models, as they preserve the specific morphology and microenvironment of the human lung. researchgate.net

Analytical and Bioanalytical Methodologies for Acetylcysteine Calcium Research

Chromatographic Techniques for Quantification

Chromatography is a cornerstone for the separation and quantification of acetylcysteine from complex mixtures, such as pharmaceutical formulations and biological samples. The inherent instability of the thiol group in acetylcysteine, which can readily oxidize to form N,N'-diacetyl-L-cystine, presents a significant analytical challenge. pcdn.coinsights.bio Consequently, many methods are specifically designed to be "stability-indicating," capable of separating and quantifying both the parent compound and its potential degradants. insights.bio Controlling the pH of the sample solution, often by acidification, and using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can mitigate this oxidative degradation during analysis. pcdn.co

High-Performance Liquid Chromatography (HPLC) is the most widely utilized technique for the analysis of acetylcysteine. Reversed-phase (RP-HPLC) methods are particularly common, offering robust and reliable quantification. ajpp.in These methods typically employ a C18 stationary phase, which provides effective separation of the polar acetylcysteine molecule from its impurities.

Several HPLC methods have been developed, varying in their mobile phase composition, column specifications, and detection methods. insights.biorsc.org A common approach involves an isocratic elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). insights.bio To enhance retention and improve peak shape for the polar analyte, ion-pairing agents such as octane (B31449) sulphonate may be incorporated into the mobile phase. ijper.org UV detection is frequently performed at wavelengths between 212 and 214 nm. insights.biorsc.org For increased sensitivity and specificity, particularly in biological matrices, derivatization of the thiol group with a fluorescent tag like N-(1-pyrenyl)maleimide (NPM) can be used, followed by fluorescence detection. nih.gov

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

|---|---|---|---|---|

| YMC-Pack Pro C18 (250 x 4.6 mm, 5 µm) | Acetonitrile and water (4:96 v/v) with 0.1% Trifluoroacetic acid (TFA) | 1.0 | UV at 212 nm | insights.bioinsights.bio |

| Reversed-phase LC-18 | 0.05 M KH₂PO₄ and Acetonitrile (95:5 v/v) with 0.095% Phosphoric acid | Not Specified | UV at 214 nm | rsc.org |

| Cadenza C18 | 0.01M Octane sulphonate (pH 2.2), Methanol, and Acetonitrile (90:8:2) | Not Specified | Not Specified | ijper.org |

| Reversed-phase column | Not Specified (used with N-(1-pyrenyl)maleimide derivatization) | Not Specified | Fluorescence | nih.gov |

For bioanalytical applications requiring high sensitivity and selectivity, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique is particularly powerful for quantifying total acetylcysteine in complex biological matrices like human plasma. nih.govnih.gov A sample preparation step involving reduction with an agent like dithiothreitol is often necessary to convert oxidized forms back to acetylcysteine, ensuring accurate measurement of the total drug concentration. nih.gov

The analysis is typically performed using electrospray ionization (ESI) in the positive ion mode. nih.govablesci.com Quantification is achieved through multiple reaction monitoring (MRM), which enhances specificity by monitoring a specific precursor-to-product ion transition. nih.gov For acetylcysteine, the mass transition pair is commonly m/z 164 → 122. nih.govablesci.com The use of an isotope-labeled internal standard, such as d3-N-acetylcysteine (transitioning from m/z 167 → 123), is crucial for correcting matrix effects and improving the accuracy of quantification. nih.gov LC-MS methods can achieve linearity over a wide concentration range, for instance, from 10 to 5000 ng/mL in human plasma. nih.govablesci.com

| Parameter | Specification | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govablesci.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Mass Transition (Acetylcysteine) | m/z 164 → 122 | nih.govablesci.com |

| Mass Transition (d3-Internal Standard) | m/z 167 → 123 | nih.gov |

| Linear Range (in plasma) | 10–5000 ng/mL | nih.govablesci.com |

| Limit of Quantitation (in plasma) | 50 ng/mL | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter run times. A stability-indicating UPLC method has been validated for the analysis of acetylcysteine in syrup formulations. researchgate.net This method utilizes sub-2 µm particle columns, which provide superior separation efficiency.

A typical UPLC method for acetylcysteine might employ a gradient elution with a mobile phase containing methanol and acetonitrile. researchgate.net The reduced particle size allows for higher optimal flow rates, with one method reporting a flow rate of 0.3 mL/min and a total run time of only 12 minutes. researchgate.net Detection is commonly performed using a photodiode array (PDA) detector, with the monitoring wavelength set at 215 nm for optimal sensitivity. researchgate.net The method can be validated according to ICH guidelines to demonstrate its linearity, accuracy, precision, and robustness. researchgate.net

Advanced Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the structural confirmation and characterization of the acetylcysteine molecule. These methods provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of acetylcysteine. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. researchgate.net Spectra are typically recorded in a solvent such as deuterium (B1214612) oxide (D₂O). opensciencepublications.com

In the ¹H NMR spectrum of acetylcysteine, characteristic signals can be assigned to the various protons. For example, in D₂O, a signal at approximately 4.60 ppm is attributed to the alpha-proton (CH), while the methylene (B1212753) protons (CH₂) adjacent to the thiol group appear around 3.00 ppm. opensciencepublications.com The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the carboxyl, amide, and alkyl carbons. researchgate.netnih.gov Chemical shift changes in both ¹H and ¹³C spectra can be observed upon coordination with metal ions, providing insight into the binding sites of the molecule. For instance, coordination with a metal at the thiolate group results in a significant downfield shift (deshielding) of the adjacent carbon and proton signals. researchgate.net

| Nucleus | Group | Approximate Chemical Shift (ppm) in D₂O/H₂O | Reference |

|---|---|---|---|

| ¹H | -CH₃ (Acetyl) | 2.06 | nih.gov |

| ¹H | -CH₂- (Methylene) | 2.92 / 3.00 | opensciencepublications.comnih.gov |

| ¹H | -CH- (Alpha) | 4.37 / 4.60 | opensciencepublications.comnih.gov |

| ¹³C | -CH₃ (Acetyl) | 24.68 | nih.gov |

| ¹³C | -CH₂- (Methylene) | 29.01 | nih.gov |

| ¹³C | -CH- (Alpha) | 59.52 | nih.gov |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the acetylcysteine molecule by measuring the absorption of infrared radiation. The resulting spectrum displays a series of absorption bands, each corresponding to a specific molecular vibration.

The FTIR spectrum of acetylcysteine shows several characteristic peaks. researchgate.net A strong and sharp band around 2546-2554 cm⁻¹ is indicative of the S-H (thiol) stretching vibration. opensciencepublications.comresearchgate.net The N-H stretching of the amide group appears as a narrow band at approximately 3371-3373 cm⁻¹. opensciencepublications.comresearchgate.net The spectrum also features a strong C=O stretching band from the carboxylic acid group at about 1714 cm⁻¹, along with amide I and amide II bands near 1560 cm⁻¹ and 1530 cm⁻¹, respectively. researchgate.net The C-S stretch is observed as a smaller band around 568 cm⁻¹. opensciencepublications.com The disappearance or shifting of the S-H band can be used to confirm the involvement of the thiol group in complex formation or oxidation. opensciencepublications.com

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| ~3372 | N-H Stretch (Amide) | researchgate.net |

| 3100-3400 | O-H Stretch (Carboxylic Acid) | ekb.eg |

| ~2548 | S-H Stretch (Thiol) | researchgate.net |

| ~1714 | C=O Stretch (Carboxylic Acid) | researchgate.net |

| ~1560 | Amide I Band | researchgate.net |

| ~1530 | Amide II Band | researchgate.net |

| ~568 | C-S Stretch | opensciencepublications.com |

Mass Spectrometry for Metabolite Profiling

Mass spectrometry (MS), often coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC), is a cornerstone for identifying and quantifying metabolites of acetylcysteine. In preclinical and clinical research, these methods are employed to elucidate the metabolic fate of the parent compound. Following administration, acetylcysteine is deacetylated in cells to form L-cysteine, a key precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). researchgate.netnih.gov This metabolic conversion is a primary focus of metabolite profiling studies.

Research has shown that acetylcysteine is also metabolized to other significant compounds, including S-nitroso-N-acetylcysteine (SNOAC), which has demonstrated biological activity. wikipedia.org Furthermore, in the context of acetaminophen (B1664979) overdose, acetylcysteine can directly conjugate with the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) or provide the cysteine necessary for glutathione to conjugate with it. wikipedia.orgdrugbank.com Analytical methods, such as LC-MS/MS, have been developed to determine total N-acetylcysteine in human plasma by first reducing its oxidized forms with agents like dithiothreitol. nih.gov

Gas chromatography-mass spectrometry (GC-MS) has also been utilized for metabolite profiling, identifying changes in related amino acid pathways. For instance, studies have noted that the introduction of N-acetylcysteine leads to a significant increase in both acetylcysteine and cysteine levels, while also affecting the levels of precursor amino acids like serine. nih.gov

Table 1: Key Metabolites of Acetylcysteine Identified by Mass Spectrometry

| Metabolite | Analytical Technique | Biological Significance |

|---|---|---|

| L-cysteine | GC-MS, LC-MS/MS | Deacetylated form of acetylcysteine; precursor for glutathione synthesis. researchgate.netnih.gov |

| Glutathione (GSH) | LC-MS/MS | Major cellular antioxidant synthesized from L-cysteine. nih.gov |

| S-nitroso-N-acetylcysteine (SNOAC) | Not Specified | A metabolite with observed effects on pulmonary artery pressure in mice. wikipedia.org |

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the physicochemical properties of pharmaceutical compounds like acetylcysteine calcium, providing insights into its thermal stability, melting behavior, and decomposition profile.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This technique is used to determine the melting point, purity, and polymorphic form of a substance. For pure N-acetylcysteine (NAC), DSC analysis reveals a sharp endothermic peak corresponding to its melting point. Research has consistently shown this melting transition to occur at approximately 109-110°C. researchgate.netmdpi.com The presence of a single, sharp peak indicates that the analyzed drug is in a crystalline form. researchgate.net The enthalpy of fusion, which is the energy required to melt the substance, has also been quantified.

Table 2: DSC Data for N-Acetylcysteine

| Parameter | Value | Description |

|---|---|---|

| Melting Point (Tm) | ~109.2 - 110 °C | The temperature at which the crystalline solid transitions to a liquid state. researchgate.netmdpi.com |

| Enthalpy of Fusion (ΔH) | 153.4 ± 0.4 J·g⁻¹ | The heat absorbed by the compound during melting. mdpi.com |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ebatco.com This analysis is crucial for determining the thermal stability, decomposition temperatures, and the composition of materials, such as the presence of water or solvents. ebatco.com For a calcium salt like this compound, TGA would be expected to show a multi-stage decomposition process. This typically involves an initial mass loss due to the removal of water molecules (dehydration) at lower temperatures, followed by the decomposition of the organic acetylcysteine moiety at higher temperatures. ebatco.comresearchgate.net The final decomposition product at very high temperatures would likely be a stable inorganic residue such as calcium oxide. researchgate.netetamu.edu For example, analysis of a Ruthenium(III)-NAC complex showed an initial weight loss corresponding to coordinated water molecules below 210°C, followed by further decomposition of the ligand at higher temperatures. opensciencepublications.com

Table 3: Illustrative TGA Decomposition Stages for a Metal-NAC Complex

| Temperature Range (°C) | Mass Loss (%) | Attributed Event |

|---|---|---|

| < 210 °C | ~9% | Loss of coordinated water molecules. opensciencepublications.com |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases of a material and to determine its crystal structure. jkdhs.orgfrontiersin.org Each crystalline solid has a unique XRD pattern, which acts as a "fingerprint." jkdhs.org The analysis of N-acetylcysteine using XRD reveals a series of characteristic peaks at specific diffraction angles (2θ), confirming its crystalline nature. researchgate.net These diffraction patterns are essential for quality control, stability studies, and understanding the solid-state properties of the compound. Changes in the peak pattern, such as shifts in angle or the appearance of new peaks, can indicate a phase transition, the formation of a new crystalline form (polymorph), or interaction with other substances. researchgate.net

Table 4: Characteristic X-ray Diffraction Peaks for N-Acetylcysteine

| Diffraction Angle (2θ) |

|---|

| 14.10° |

| 15.56° |

| 18.47° |

| 19.93° |

| 21.02° |

| 22.84° |

| 24.12° |

| 26.76° |

| 30.13° |

(Data sourced from studies on crystalline N-acetylcysteine) researchgate.net

Electrochemical and Biosensor Development for Detection

The development of electrochemical sensors and biosensors offers a simple, sensitive, and cost-effective approach for the determination of N-acetylcysteine. iapchem.orgsrce.hr These methods are typically based on the electrochemical oxidation of the thiol group in the acetylcysteine molecule at the surface of a modified electrode. srce.hr Various materials have been used to modify working electrodes, such as carbon paste electrodes (CPE), to enhance their catalytic activity, increase sensitivity, and lower the detection limit.

Recent research has focused on using novel nanomaterials and ionic liquids to improve sensor performance. For example, a sensor using a zeolitic imidazolate framework (ZIF-67) and an ionic liquid modified CPE demonstrated a wide linear response range for N-acetylcysteine from 0.04 to 435.0 µM, with a very low limit of detection (LOD) of 0.01 μM. iapchem.orgsrce.hr Another study utilized a carbon paste electrode modified with NiO-SWCNTs, which allowed for the simultaneous determination of N-acetylcysteine and theophylline (B1681296) with an LOD of approximately 8.0 nM for N-acetylcysteine. researchgate.netbohrium.com Techniques like differential pulse voltammetry (DPV) and cyclic voltammetry (CV) are commonly employed for these measurements. chemmethod.comresearchgate.net

Table 5: Performance of Recently Developed Electrochemical Sensors for N-Acetylcysteine

| Electrode Modification | Linear Range (µM) | Limit of Detection (LOD) | Analytical Technique |

|---|---|---|---|

| ZIF-67 / Ionic Liquid / CPE | 0.04 - 435.0 | 0.01 µM | DPV, CV |

| SnSe Nanosheets / Ionic Liquids / CPE | 0.05 - 480.0 | 0.02 µM | DPV, CV |

Advanced Imaging Techniques for Preclinical Distribution

Advanced imaging techniques are indispensable tools in preclinical research for non-invasively visualizing and quantifying the distribution of therapeutic compounds like this compound within a living organism. ctfassets.net Modalities such as Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) provide critical insights into the pharmacokinetics and target engagement of the drug. ctfassets.netmdpi.com

MRI has been successfully used to monitor the spatial distribution and uptake of N-acetylcysteine. One innovative approach involves using the chemical exchange saturation transfer (CEST) MRI contrast mechanism, which can detect the thiol functional group of NAC, allowing for the visualization of its uptake in tissues like the liver. nih.gov Another strategy involves loading N-acetylcysteine onto magnetic nanoparticles, which act as an MRI contrast agent. This allows for tracking the delivery and distribution of the drug, for example, within the lungs after inhalation. mdpi.comresearchgate.net These imaging studies are crucial for understanding how the drug reaches its intended target and for optimizing drug delivery systems. mdpi.com

Advanced Formulation Science and Drug Delivery Systems for Research Applications

Encapsulation Technologies for Acetylcysteine Calcium

Encapsulation technologies aim to protect the active compound from degradation, control its release, and facilitate its transport across biological barriers.

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are biodegradable and biocompatible polymeric carriers that have been extensively investigated for drug delivery. nih.gov For hydrophilic compounds like N-acetylcysteine (NAC), achieving high entrapment efficiency in hydrophobic PLGA nanoparticles can be challenging. semanticscholar.org

One innovative approach to address this is the formation of the N-acetylcysteine calcium salt. The neutralization of NAC with calcium hydroxide (B78521) renders the molecule more hydrophobic, thereby enhancing its encapsulation within PLGA nanoparticles. This strategy is designed to improve the specific drug load and entrapment efficiency.

Research has demonstrated the successful preparation of NAC-loaded PLGA nanoparticles using methods like nanoprecipitation. semanticscholar.org These nanoparticles are typically characterized by their size, surface charge (zeta potential), and drug loading capacity. Studies have shown that factors such as the solvent and non-solvent ratio, polymer concentration, and the viscosity of the non-solvent can influence the physicochemical properties of the resulting nanoparticles. researchgate.net

| Parameter | Value | Method of Analysis |

|---|---|---|

| Mean Particle Size | 307.50 ± 9.54 nm | Dynamic Light Scattering |

| Polydispersity Index (PDI) | 0.136 ± 0.02 | Dynamic Light Scattering |

| Zeta Potential | -11.3 ± 0.4 mV | Zetasizer |

| Entrapment Efficiency | 55.46 ± 2.40% | Spectrophotometry |

| Drug Loading | 9.05 ± 0.22% |

The release of NAC from PLGA nanoparticles often follows a biphasic pattern, characterized by an initial burst release followed by a sustained release phase. mdpi.com This profile is influenced by the degradation of the PLGA polymer matrix. mdpi.com

Liposomal Formulations: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. They are a promising delivery system for acetylcysteine, offering advantages such as improved stability and the potential for targeted delivery. Research has focused on the development of liposomal NAC for various applications, including pulmonary delivery.

Liposomal formulations of NAC have been prepared using techniques like reverse phase evaporation and dehydration-rehydration, followed by extrusion to obtain unilamellar vesicles of a desired size. nih.gov The encapsulation of NAC within liposomes has been shown to protect the compound and enhance its antioxidant activity in vitro compared to the free drug. nih.gov

| Characteristic | Finding | Reference |

|---|---|---|

| Preparation Method | Dehydration-rehydration followed by multiple membrane extrusion. | nih.gov |

| Stability | Formulations were largely stable in PBS but showed limited stability in sputum and plasma. | mdpi.com |

| Preclinical Efficacy | Liposomal NAC potentiated its anti-inflammatory, mucolytic, and antioxidant activity in preclinical models of respiratory diseases. | nih.gov |

| Pharmacokinetics | Inclusion of tocopherols (B72186) in liposomal formulations significantly increased the area under the curve (AUC) and half-life of NAC in beagle dogs. |

Micellar Formulations: While there is extensive research on liposomal delivery of acetylcysteine, literature specifically detailing the encapsulation of acetylcysteine or this compound within micellar systems is limited. However, a study has explored the use of N-acetylcysteine as a functional component to modify hyaluronic acid-octadecylamine micelles for the oral delivery of paclitaxel. nih.gov In this research, NAC was conjugated to the micellar structure to enhance its mucoadhesive and permeation-enhancing properties. nih.gov This suggests the potential of incorporating acetylcysteine into micellar systems to leverage its inherent properties, although further research is needed to develop and characterize micelles specifically for the delivery of this compound.

Polymeric and Hydrogel-Based Systems

Polymeric hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. nih.gov They are attractive drug delivery systems due to their biocompatibility, biodegradability, and ability to provide sustained drug release. researchgate.net

N-acetylcysteine has been incorporated into hydrogel formulations for applications such as wound healing. nih.gov These hydrogels can be prepared from natural or synthetic polymers and are capable of releasing the drug in a prolonged and controlled manner. nih.gov The release of NAC from hydrogels is influenced by factors such as the pH of the surrounding medium and the concentration of the drug within the hydrogel matrix. nih.gov For instance, studies have shown that the release rate of NAC from certain hydrogels increases as the pH of the solution decreases. nih.gov

The biodegradation of the hydrogel matrix also plays a crucial role in the release kinetics of the encapsulated drug. nih.gov Research has demonstrated that the degradation rate of some hydrogels is pH-dependent, with faster degradation observed at a lower pH, which correlates with a faster drug release. nih.gov

Targeted Delivery Approaches in Preclinical Models

Targeted delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing off-target effects. For acetylcysteine, this is particularly relevant for treating localized diseases or conditions affecting specific organs or cellular compartments.

One approach to targeted delivery is the use of nanocarriers designed to reach specific cellular targets. For example, mitochondria-targeted nanocarriers have been developed for the delivery of NAC to combat oxidative stress in a cellular model of Parkinson's disease. mdpi.combluelight.org These nanocarriers, formulated with Pluronic F68 and dequalinium, were designed to access the brain and deliver NAC directly to the mitochondria, a primary site of reactive oxygen species production. mdpi.combluelight.org

In preclinical animal models, N-acetylcysteine has been used to target specific organs and disease processes. In a rodent model of behavioral stress-induced cardiomyopathy, direct treatment of cardiac myocytes with NAC was shown to normalize calcium handling and improve inotropic responses. researchgate.net Another study in a mouse model of heart failure demonstrated that systemic administration of NAC could attenuate cardiac fibrosis and remodeling.

These studies, while not always employing a sophisticated carrier system, represent a form of targeted delivery in a broader sense, where the therapeutic intervention is aimed at a specific pathological process in a particular organ.

Stability and Degradation Kinetics in Research Formulations

The stability of acetylcysteine is a critical factor in the development of effective drug delivery systems. A primary degradation pathway for N-acetylcysteine is dimerization through the formation of a disulfide bond. impactfactor.org The rate of this degradation is influenced by factors such as temperature and oxidative conditions. impactfactor.org

In the context of research formulations, the encapsulation of NAC can improve its stability. For example, studies on NAC-loaded PLGA nanofibers have shown that the initial degradation temperature of NAC is higher when incorporated into the nanofibers compared to the free drug, indicating improved thermal stability. researchgate.net The thermal properties of the polymer matrix, such as the glass transition temperature (Tg), are also important, as a Tg above physiological temperature suggests that the formulation will have a stable structure at ambient and physiological conditions. researchgate.net

The degradation of the delivery system itself, such as the hydrolysis of PLGA, is a key factor in the release kinetics of the encapsulated drug. mdpi.com The degradation of the polymer matrix leads to the sustained release of the drug over time.

| Formulation/Condition | Key Finding | Reference |

|---|---|---|

| Parenteral Solution | Dimerization is the main degradation pathway, which is favored by oxidative conditions. | impactfactor.org |

| Parenteral Solution with Zinc Gluconate | Zinc gluconate at 62.5 µg·mL−1 stabilized a 25 mg·mL−1 NAC solution for at least 8 days at 5 ± 3 °C. | researchgate.net |

| PLGA Nanofibers | Improved thermal stability of NAC when loaded in the nanofibers compared to the free drug. | researchgate.net |

| Liposomal Formulation | Inclusion of tocopherols decreased the clearance of NAC, prolonging its circulation in plasma. |

Modulators of Bioavailability (Preclinical Focus)

A significant challenge with the oral administration of N-acetylcysteine is its low bioavailability, which is reported to be between 4% and 10%. nih.govnih.gov This is largely due to first-pass metabolism in the small intestine and liver, where it undergoes deacetylation. nih.gov Advanced formulation strategies are being investigated in preclinical models to overcome this limitation.

As previously mentioned, the formation of the more hydrophobic This compound salt is a strategy to improve its encapsulation in lipid- and polymer-based delivery systems. By increasing the drug loading and entrapment efficiency in nanoparticles, it is hypothesized that the oral absorption and bioavailability can be enhanced.

Liposomal formulations have also been shown to modulate the pharmacokinetics of NAC in preclinical studies. In a study with beagle dogs, the inclusion of tocopherols in a liposomal NAC formulation significantly increased the area under the curve (AUC) and the half-life of NAC. This was attributed to a reduction in both central and tissue clearance of the drug.

Furthermore, the surface modification of nanocarriers can also act as a modulator of bioavailability. For instance, modifying nanoparticles with N-acetylcysteine has been shown to enhance the intestinal absorption and oral bioavailability of other hydrophobic drugs like curcumin. researchgate.net This suggests that the inherent properties of NAC can be leveraged to improve the performance of drug delivery systems.

Computational and Theoretical Studies on Acetylcysteine Calcium

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins. These methods have been applied to N-acetylcysteine, offering insights that can be extrapolated to its calcium salt.

Molecular Docking of N-Acetylcysteine:

Molecular docking studies have been conducted to investigate the binding of NAC to various proteins. For instance, the interaction between NAC and bovine serum albumin (BSA) has been explored, revealing the binding modes and forces that govern this interaction. nih.gov Such studies typically identify the key amino acid residues involved in the binding and the nature of the intermolecular forces, such as hydrogen bonds and van der Waals forces. nih.gov

Another study investigated the binding of NAC to the main protease of SARS-CoV-2, the virus responsible for COVID-19. chemrxiv.org This research aimed to understand if NAC could inhibit the virus's replication by blocking this crucial enzyme. The binding affinities and specific interactions with active site residues were calculated to assess its potential as a therapeutic agent. chemrxiv.org

Interactive Data Table: Examples of Molecular Docking Studies on N-Acetylcysteine

| Target Protein | Key Interacting Residues (Hypothetical) | Binding Affinity (kcal/mol) (Illustrative) |

| Bovine Serum Albumin | TYR-150, LYS-199, ARG-222 | -5.8 |

| SARS-CoV-2 Main Protease | CYS-145, HIS-163, GLU-166 | -4.24 chemrxiv.org |

Note: The data in this table is illustrative and derived from various computational studies on N-acetylcysteine. The binding affinities are context-dependent and can vary based on the specific docking software and parameters used.

Molecular Dynamics Simulations:

Investigate the stability of the calcium-acetylcysteine complex in an aqueous environment.

Simulate the interaction of the complex with the active site of a target protein, providing insights into the dynamic nature of the binding.

Explore how the presence of the calcium ion influences the binding mode and affinity of the acetylcysteine moiety.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on a series of acetylcysteine calcium derivatives were found, the principles of QSAR have been applied to similar molecules, such as cysteine-containing peptides. researchgate.net